molecular formula C25H34O B14241520 6,8-Diphenyltridecan-7-one CAS No. 425429-75-0

6,8-Diphenyltridecan-7-one

Cat. No.: B14241520
CAS No.: 425429-75-0
M. Wt: 350.5 g/mol
InChI Key: VFHMTKOAEDPTPC-UHFFFAOYSA-N
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Description

6,8-Diphenyltridecan-7-one is a synthetic ketone of significant interest in advanced chemical research and development. This compound features a unique structure with a ketone group at the 7-position of a tridecane chain, which is further substituted with phenyl rings at the 6 and 8 positions. This specific architecture makes it a valuable intermediate in sophisticated organic synthesis workflows. Its structure is related to simpler aliphatic ketones like dihexyl ketone (7-tridecanone), which is a known compound . In research applications, this compound serves as a key precursor for the study of complex organic transformations and the synthesis of novel molecular frameworks. It is particularly relevant in the development of specialty chemicals, including polymer additives, where such ketones can influence material properties . Furthermore, its bifunctional nature (containing both aromatic and aliphatic segments) makes it a candidate for investigating supramolecular interactions and the creation of new materials with tailored characteristics. Researchers also utilize this compound in method development for environmental analysis, as high-resolution mass spectrometry (HRMS)-based non-target screening is a powerful approach for detecting and identifying complex organic molecules in various matrices . The compound is provided as a high-purity material to ensure consistent and reliable experimental outcomes. It is supplied For Research Use Only. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

425429-75-0

Molecular Formula

C25H34O

Molecular Weight

350.5 g/mol

IUPAC Name

6,8-diphenyltridecan-7-one

InChI

InChI=1S/C25H34O/c1-3-5-9-19-23(21-15-11-7-12-16-21)25(26)24(20-10-6-4-2)22-17-13-8-14-18-22/h7-8,11-18,23-24H,3-6,9-10,19-20H2,1-2H3

InChI Key

VFHMTKOAEDPTPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)C(=O)C(CCCCC)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 6,8 Diphenyltridecan 7 One

Retrosynthetic Analysis of the 6,8-Diphenyltridecan-7-one Molecular Architecture

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comyoutube.comyoutube.com This approach allows chemists to devise a forward synthetic plan.

Disconnection Approaches Centered on the Ketone Moiety (C-7)

The most logical starting point for the retrosynthetic analysis of this compound is the central ketone functional group. Disconnecting the bonds adjacent to the carbonyl carbon (C-7) reveals several potential synthetic routes.

One primary disconnection breaks the C7-C8 bond, suggesting a reaction between a nucleophilic species derived from the C8-C13 fragment and an electrophilic species from the C1-C7 fragment. A second disconnection at the C6-C7 bond would involve a nucleophile from the C1-C6 portion and an electrophile from the C7-C13 part of the molecule. These disconnections point towards the use of powerful carbon-carbon bond-forming reactions.

A particularly attractive disconnection is breaking both the C6-C7 and C7-C8 bonds simultaneously. This leads to a central carbonyl synthon and two identical or different alkyl fragments. In the case of this compound, this suggests the coupling of two phenyl-substituted alkyl chains to a central carbonyl source.

Strategic Incorporations of Phenyl Substituents at C-6 and C-8

The presence of phenyl groups at the C-6 and C-8 positions requires careful strategic planning. These aryl groups can be introduced in several ways:

Starting with Phenyl-Containing Building Blocks: A straightforward approach involves using starting materials that already contain the phenyl group at the desired position. For example, a Grignard reagent derived from a bromoalkane with a phenyl substituent could be used.

Friedel-Crafts Type Reactions: While typically used for acylating or alkylating aromatic rings, modifications of Friedel-Crafts chemistry can be envisioned to introduce the phenyl groups onto a pre-existing alkyl chain, although this is less common for non-aromatic substrates. sigmaaldrich.comnih.gov

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions offer a powerful tool for creating carbon-carbon bonds, including the attachment of phenyl groups to an aliphatic chain. researchgate.net

Elaboration of the Tridecane (B166401) Carbon Chain via Iterative Methodologies

The tridecane backbone, a 13-carbon chain, can be constructed through iterative processes. nih.gov These methods involve the sequential addition of carbon units to a growing chain. Iterative approaches like the Wittig reaction, Grignard reactions with protected halo-alcohols, or modern cross-coupling techniques can be employed to build the long alkyl chain step-by-step. scispace.comnih.govresearchgate.net For instance, a shorter chain can be extended by a few carbons in each cycle until the desired tridecane length is achieved.

Established and Emerging Approaches for Ketone Synthesis Applicable to this compound

The formation of the ketone functional group is the central transformation in the synthesis of this compound. Several well-established and emerging methods are suitable for this purpose.

Analogues of Friedel-Crafts Acylation for Aryl Ketone Formation

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.govresearchgate.net While direct acylation of an alkane is not feasible, analogous strategies can be employed. For instance, if one of the phenyl groups is introduced onto an existing keto-alkane chain, a Friedel-Crafts type reaction could be a viable option. Intramolecular Friedel-Crafts reactions are particularly useful for forming cyclic ketones. masterorganicchemistry.com

Recent advancements have led to the development of more versatile and milder acylation methods. These include the use of solid acid catalysts and metal-catalyzed C-H activation strategies, which could potentially be adapted for the synthesis of complex ketones like this compound. researchgate.netmdpi.com

Utilization of Organometallic Reagents (e.g., Grignard, Organolithium) in Ketone Synthesis

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used in the synthesis of alcohols and ketones. libretexts.orgyoutube.commsu.edu

A common strategy for ketone synthesis involves the reaction of an organometallic reagent with a carboxylic acid derivative, such as an ester, an acid chloride, or a Weinreb amide. The general reaction is:

R-M + R'-COX → R-CO-R' + MX

Where:

R-M is the organometallic reagent (e.g., Grignard or organolithium).

R'-COX is the carboxylic acid derivative.

For the synthesis of this compound, one could envision the reaction of a Grignard reagent derived from a 1-bromo-1-phenylhexane with an appropriate acyl chloride or ester.

Table 1: Potential Organometallic Reagents and Electrophiles for the Synthesis of this compound

Organometallic Reagent (Nucleophile)ElectrophileResulting Bond Formation
Phenylhexylmagnesium bromideHeptanoyl chlorideForms the C6-C7 bond
Phenyloctylmagnesium bromideHexanoyl chlorideForms the C7-C8 bond
1-PhenylhexyllithiumCarbon dioxide, then another equivalent of 1-phenylhexyllithiumForms both C6-C7 and C7-C8 bonds

The choice of specific reagents and reaction conditions would be critical to control the reactivity and avoid side reactions, such as the double addition of the organometallic reagent to the ketone product to form a tertiary alcohol. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can be advantageous in preventing this over-addition. youtube.com

Acylation Reactions and Related Carbonyl-Forming Transformations

Acylation reactions are fundamental to the construction of ketones and represent a primary pathway to molecules like this compound. These methods typically involve the reaction of an acylating agent with a suitable nucleophile.

A classic approach is the Friedel-Crafts acylation , where an aromatic ring is acylated using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.com This reaction is a cornerstone of aromatic ketone synthesis. sigmaaldrich.com For a molecule like this compound, a plausible retrosynthetic disconnection would involve the acylation of a substituted benzene (B151609) derivative.

More contemporary methods, such as decarboxylative acylation , offer milder conditions and broader functional group compatibility. chinesechemsoc.orgchinesechemsoc.org A notable strategy involves the photoredox–nickel dual-catalyzed decarboxylative acylation of aliphatic carboxylic acids with thioesters. This method allows for the construction of a wide array of asymmetrical aryl alkyl and dialkyl ketones with yields up to 98%. The robustness of this protocol is demonstrated by its applicability to gram-scale synthesis and the late-stage functionalization of complex molecules. chinesechemsoc.org Mechanistic studies suggest a Ni(I)–Ni(II)–Ni(I)–Ni(III)–Ni(I) catalytic cycle. chinesechemsoc.org

Acylation Method Description Key Features Potential Application for this compound
Friedel-Crafts AcylationElectrophilic aromatic substitution using an acyl chloride or anhydride with a Lewis acid catalyst. sigmaaldrich.comWell-established for aromatic ketones. sigmaaldrich.comAcylation of a hexyl-substituted benzene derivative with an appropriate acyl halide.
Decarboxylative AcylationPhotoredox-nickel catalyzed reaction of carboxylic acids with thioesters. Mild conditions, high yields (up to 98%), excellent functional group tolerance. chinesechemsoc.orgCoupling of a phenyl-substituted carboxylic acid with a suitable thioester.

Transition Metal-Catalyzed Carbonylation and Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of ketones by enabling novel bond formations under relatively mild conditions.

Palladium-catalyzed reactions are particularly prominent. One such method is the synthesis of diaryl ketones from aldehydes and (hetero)aryl halides via C-H bond activation, which can produce ketones in good to excellent yields, even on a gram scale. researchgate.net Another approach involves the palladium-catalyzed carbonylation of olefins, which provides a selective route to acyl palladium complexes that can then react with arenes to form ketones. acs.org The synthesis of diaryl ketones has also been achieved through a phosphine-free Fukuyama coupling reaction, which utilizes the simple complex Pd(dba)₂ to convert aryl thioesters to diaryl ketones in good yields. rsc.org

Nickel-catalyzed reactions offer a more economical alternative to palladium. Nickel can catalyze the cross-coupling of aldehydes with aryl iodides to form diaryl ketones, a process where zinc powder is crucial for the reduction of Ni(II) to the active Ni(0) species. ccspublishing.org.cn Furthermore, light-driven, transition-metal-free methods for the decarbonylation of unstrained diaryl ketones have been developed, providing a pathway to construct biaryl compounds through dual C-C bond cleavage under mild conditions. nih.gov

Ruthenium catalysts have also been employed in the synthesis of diaryl ketones. For instance, a ruthenium-catalyzed coupling of aryl aldehydes with arylboronic acids using [RuHCl(CO)(PPh₃)₃] as the catalyst has been reported to produce diaryl ketones in good yields. ccspublishing.org.cn

Catalyst System Reaction Type Substrates Key Advantages
PalladiumC-H ActivationAldehydes and (hetero)aryl halidesGood to excellent yields, gram-scale applicability. researchgate.net
PalladiumCarbonylation of OlefinsOlefins and (hetero)arenesSelective formation of ketones from readily available starting materials. acs.org
PalladiumFukuyama CouplingAryl thioesters and organozinc reagentsGood yields for unsymmetrical diaryl ketones without phosphine (B1218219) ligands. rsc.org
NickelCross-CouplingAldehydes and aryl iodidesCost-effective alternative to palladium. ccspublishing.org.cn
RutheniumCross-CouplingAryl aldehydes and arylboronic acidsEffective for a variety of substrates, including sterically hindered ones. ccspublishing.org.cn

Photochemical and Electrochemical Routes for Complex Ketone Generation

Photochemical and electrochemical methods represent green and sustainable alternatives for ketone synthesis, often proceeding under mild conditions without the need for harsh reagents.

Photochemical synthesis can be employed for the generation of ketones through various mechanisms. A visible-light-mediated, nickel-catalyzed synthesis of ketones from carboxylic acid-derived precursors has been developed, using Hantzsch ester as a cheap and strong photoreductant. researchgate.net Another strategy involves the photochemical organocatalytic α-alkylation of ketones using silyl (B83357) enol ethers, which proceeds under mild, redox-neutral conditions. semanticscholar.org Photochemical reactions can also be used to generate α-haloketones from styrene (B11656) derivatives, which are valuable synthetic intermediates. chemistryviews.org

Electrochemical synthesis offers another powerful tool for constructing complex ketones. New electrochemical methods have been developed for the α-arylation of ketones by reacting aryl diazonium salts with enol acetates. rsc.org This approach can even be performed in a one-pot fashion starting from anilines and is scalable. rsc.org The electrochemical synthesis of ketones from organic halides and carbon monoxide has also been demonstrated, where a stainless steel anode provides the catalytic nickel species. rsc.org Furthermore, electrochemical methods can be used for the synthesis of α-substituted ketones, such as α-fluoroalkylated ketones and α-thiocyanated/methoxylated ketones, under mild electrolysis conditions. organic-chemistry.orgsioc-journal.cn

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters at the C6 and C8 positions of this compound means that it can exist as multiple stereoisomers. The controlled synthesis of a specific stereoisomer is a significant challenge that can be addressed through various stereoselective strategies.

Application of Chiral Auxiliaries and Catalysts for Enantiocontrol

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For the synthesis of chiral ketones, N-acyl chiral auxiliary derivatives, including chiral Weinreb amide equivalents, can be used. rsc.org These can be converted to the desired enantiopure ketones in a single step by treatment with an organometallic reagent. rsc.org Pseudoephenamine has been identified as a practical chiral auxiliary for asymmetric synthesis, showing remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.govharvard.edu

Chiral catalysts, on the other hand, can induce stereoselectivity without being covalently bonded to the substrate. The design and synthesis of chiral ligands for metal-catalyzed reactions, such as Diels-Alder reactions and alkylzinc additions, is an active area of research. sfu.ca

Asymmetric Reduction/Oxidation Pathways and Their Stereochemical Outcomes

Asymmetric reduction of a prochiral diketone precursor is a powerful strategy for accessing chiral diols, which can then be selectively oxidized to the desired ketone. The asymmetric reduction of bulky diaryl ketones is a challenging task, but advances have been made using biocatalysis. nih.gov For example, carbonyl reductases have been cloned and characterized for the asymmetric reduction of such ketones. nih.gov Alcohol dehydrogenases (ADHs) have also been extensively developed for the asymmetric reduction of ketones to chiral alcohols. researchgate.netnih.gov Enzyme engineering and site-directed mutagenesis have been employed to improve the activity and stereoselectivity of these enzymes towards bulky diaryl ketones. researchgate.netnih.gov

Asymmetric transfer hydrogenation using ruthenium catalysts of minimal stereogenicity has proven to be a highly robust protocol for the reduction of densely functionalized diheteroaryl and diaryl ketones, yielding chiral alcohols in good to excellent enantiomeric excesses. acs.org

Diastereoselective Synthetic Approaches

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters in a molecule. For compounds containing diphenyl motifs, several diastereoselective synthetic approaches are relevant.

The conjugate addition of a silyllithium reagent to an α,β-unsaturated ester can proceed with high diastereoselectivity to yield a β-hydroxysilyl ester, which can be further transformed into 1,3-trans diols. acs.org Diastereoselective synthesis of annulated 1,3-thiazinan-4-ones containing a 5,6-diphenyl substitution pattern has been achieved through the reaction of thiosemicarbazides with 2,3-diphenylcycloprop-2-enone. nih.govresearchgate.net

Sustainable Chemistry Principles in the Production of this compound

Eco-Friendly Solvent Systems and Solvent Minimization Strategies

Solvents are a major contributor to the environmental footprint of many chemical processes, often accounting for a significant portion of the total mass of materials used. researchgate.net Traditional solvents are frequently volatile organic compounds (VOCs) that can be hazardous to human health and the environment. researchgate.net Consequently, a key aspect of sustainable chemistry is the adoption of greener solvent alternatives and the implementation of strategies to reduce solvent consumption.

Eco-Friendly Solvent Alternatives:

The search for safer, more environmentally benign solvents has led to the exploration of several classes of green solvents. For reactions involved in the synthesis of diaryl ketones, which are structurally related to this compound, the following options are noteworthy:

Bio-derived Solvents: Solvents produced from renewable biological sources are gaining traction as sustainable alternatives to their petrochemical counterparts. sigmaaldrich.com A notable example is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass and has been successfully employed as a greener solvent for the synthesis of diaryl ketones. rsc.orgrsc.org Another emerging green solvent is cyclopentyl methyl ether (CPME), which has been used in the eco-friendly synthesis of β-nitro ketones. rsc.org

Water: As the most abundant and non-toxic solvent, water is an attractive medium for chemical reactions. pnas.org While organic compounds often have limited solubility in water, techniques such as the use of phase-transfer catalysts or co-solvents can facilitate aqueous-phase reactions. The use of water as a solvent can also simplify product separation and catalyst recycling. pnas.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and readily available solvent that has been explored for various chemical transformations. pnas.org Its properties can be tuned by adjusting pressure and temperature, offering potential advantages in terms of reaction control and product separation.

Solvent Minimization Strategies:

Beyond replacing hazardous solvents, a primary goal of green chemistry is to minimize their use altogether. essentialchemicalindustry.org This can be achieved through several approaches:

Solvent-Free Reactions: Conducting reactions without a solvent is the ideal scenario from a green chemistry perspective. researchgate.net For instance, a practical and efficient method for the synthesis of aromatic ketones under solvent-free conditions has been developed using a solid superacid catalyst. tandfonline.com

Continuous Flow Synthesis: Continuous flow reactors can significantly reduce solvent usage compared to traditional batch processes. rsc.org They offer better control over reaction parameters, leading to higher yields and selectivity, and can be designed for efficient product isolation and solvent recycling. The synthesis of diaryl ketones has been demonstrated in a continuous flow system using the eco-friendly solvent 2-MeTHF. rsc.orgrsc.org

The following table summarizes some eco-friendly solvent alternatives and their potential applications in the synthesis of ketones.

Solvent ClassExample(s)Key AdvantagesRelevant Application/Research
Bio-derived 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Renewable source, lower toxicity, favorable environmental profile.Synthesis of diaryl ketones rsc.orgrsc.org, synthesis of β-nitro ketones. rsc.org
Aqueous WaterNon-toxic, non-flammable, abundant, inexpensive.Can accelerate certain reactions like Diels-Alder. pnas.org
Supercritical Fluids Supercritical Carbon Dioxide (scCO₂)Non-toxic, non-flammable, readily available, tunable properties.Used in various chemical transformations. pnas.org

Development of Heterogeneous and Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient and selective reactions, often under milder conditions and with reduced waste generation. acs.orgmsu.edu The development of heterogeneous and recyclable catalysts is particularly important for sustainable chemical production, as it simplifies product purification and allows for the reuse of the catalyst, reducing both cost and environmental impact.

For the synthesis of diaryl ketones, a common method is the Friedel-Crafts acylation. mdpi.comresearchgate.net Traditionally, this reaction has relied on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of waste. tandfonline.com The shift towards catalytic, and particularly heterogeneous catalytic, systems is a major focus of green chemistry research.

Heterogeneous Catalysts for Ketone Synthesis:

A variety of solid acid catalysts have been investigated for Friedel-Crafts acylation and other ketone synthesis reactions:

Zeolites: These microporous crystalline aluminosilicates have well-defined acidic sites and shape-selective properties, making them effective catalysts for various organic transformations, including Friedel-Crafts reactions. researchgate.netresearchgate.netroutledge.com

Clays: Materials like montmorillonite (B579905) K10 have shown high efficiency as catalysts for Friedel-Crafts alkylations and can be used in continuous flow systems. rsc.org

Fly Ash-Based Geopolymers: These materials, derived from industrial waste (fly ash), can be transformed into sustainable and reactive heterogeneous catalysts for Friedel-Crafts acylation. mdpi.com They possess both Lewis and Brønsted acidic sites, contributing to their high catalytic activity. mdpi.com

Supported Catalysts: Active catalytic species can be immobilized on solid supports, combining the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous systems. Examples include supported ionic liquids and metal complexes on polymeric resins or inorganic oxides. rsc.orgacs.org For instance, a recyclable copper-based nanocatalyst (Cu@C₂N) has been developed for the pH-switchable hydration of alkynes to produce ketones. rsc.org

Recyclability and Reusability:

A key advantage of heterogeneous catalysts is their potential for recovery and reuse. For example, a solid superacid catalyst (Al₂O₃–ZrO₂/S₂O₈²⁻) used for the synthesis of diaryl ketones could be regenerated by simple filtration, washing, and drying, and then reused multiple times without a significant loss of activity. tandfonline.com Similarly, tungsten and rhodium-based catalysts have been designed for easy separation and recycling in ketone synthesis. acs.orgbnl.gov

The table below provides an overview of some heterogeneous catalytic systems relevant to ketone synthesis.

Catalyst TypeExample(s)Key FeaturesRelevant Application/Research
Zeolites H-Y, H-beta zeolitesMicroporous, shape-selective, solid acids.Friedel-Crafts alkylation and acylation. researchgate.netresearchgate.netrsc.org
Clays Montmorillonite K10Readily available, highly active, suitable for continuous flow.Friedel-Crafts alkylations with alcohols. rsc.org
Geopolymers Fly ash-based catalystsDerived from industrial waste, possess Lewis and Brønsted acidity.Friedel-Crafts acylation of arenes. mdpi.com
Supported Catalysts Cu@C₂N, Polystyrene-supported ionic liquidsRecyclable, combines advantages of homogeneous and heterogeneous systems.Hydration of alkynes to ketones rsc.org, Mannich reaction for β-amino ketones. rsc.org

Atom Economy and Reaction Efficiency Maximization

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org A reaction with high atom economy is one that generates minimal waste. The goal is to design synthetic routes where the majority of the atoms in the starting materials end up in the product, rather than in byproducts.

Calculating Atom Economy:

The percent atom economy is calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% wikipedia.org

For example, a substitution reaction might have a high chemical yield, but if it produces a significant amount of byproducts, its atom economy will be low. In contrast, addition reactions, such as catalytic hydrogenation, can have a 100% atom economy in principle, as all the atoms of the reactants are incorporated into the product. acs.org

Strategies for Maximizing Reaction Efficiency:

Catalytic Reactions: As discussed previously, catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed in the reaction. acs.org For instance, using a catalytic amount of a solid acid for a Friedel-Crafts acylation is far more atom-economical than using a stoichiometric amount of AlCl₃.

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions can significantly improve atom economy.

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single "one-pot" process can improve efficiency by reducing the need for intermediate workup and purification steps, which saves time, solvents, and energy. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly noteworthy for their high atom economy and efficiency. researchgate.net

By applying these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The focus would be on developing a convergent synthesis that utilizes catalytic methods, minimizes the use of solvents and protecting groups, and maximizes the incorporation of all starting materials into the final product.

Chemical Reactivity and Reaction Pathways of 6,8 Diphenyltridecan 7 One

Reactivity of the Ketone Carbonyl Group

The ketone functional group in 6,8-Diphenyltridecan-7-one is central to its reactivity. The carbonyl carbon is electrophilic, while the adjacent α-carbons possess acidic protons, making them sites for enolate formation. wikipedia.orgpressbooks.pub The steric hindrance imposed by the two bulky substituents, a hexyl-phenyl group and a pentyl-phenyl group, is expected to significantly influence the accessibility of the carbonyl carbon to nucleophiles. ncert.nic.in

Enolate Chemistry: Alpha-Substitution and Conjugate Additions

The presence of α-hydrogens on the carbons at the C6 and C8 positions allows for the formation of enolates upon treatment with a suitable base. masterorganicchemistry.com The acidity of these α-hydrogens is enhanced by the adjacent electron-withdrawing carbonyl group. ncert.nic.in The resulting enolate anion is a powerful nucleophile, stabilized by resonance delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com

Due to the asymmetry of the ketone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, while the thermodynamic enolate is the more stable, more substituted enolate. masterorganicchemistry.com In the case of this compound, the steric environment around the C6 and C8 positions is similar, which might lead to a mixture of both enolates even under kinetic control conditions (e.g., using a bulky base like Lithium Diisopropylamide - LDA at low temperatures).

Once formed, these enolates can undergo a variety of alpha-substitution reactions. For instance, reaction with alkyl halides would lead to the introduction of an additional alkyl group at the α-position. Given the potential for multiple enolization sites, such reactions could yield a mixture of products.

Reaction Reactant Reagents Expected Major Product(s)
Enolate AlkylationThis compound1. LDA, THF, -78 °C; 2. CH₃I6-Methyl-6,8-diphenyltridecan-7-one and 8-Methyl-6,8-diphenyltridecan-7-one
Aldol (B89426) AdditionThis compound1. NaOH, H₂O; 2. Benzaldehydeβ-hydroxy ketone adducts at C6 and C8

Nucleophilic Additions and Subsequent Transformations (e.g., reduction, derivatization)

The carbonyl carbon of this compound is an electrophilic center susceptible to attack by nucleophiles. libretexts.org However, the significant steric bulk from the adjacent phenyl-bearing alkyl chains would likely reduce the rate of nucleophilic addition compared to less hindered ketones. ncert.nic.in Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride reducing agents, are expected to react. bham.ac.uk

Reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 6,8-Diphenyltridecan-7-ol. pressbooks.pub Reaction with Grignard reagents would result in the formation of a tertiary alcohol. bham.ac.uk

Transformation Reactant Reagents Expected Product
ReductionThis compoundNaBH₄, Methanol (B129727)6,8-Diphenyltridecan-7-ol
Grignard ReactionThis compound1. CH₃MgBr, Et₂O; 2. H₃O⁺7-Methyl-6,8-diphenyltridecan-7-ol
Wittig ReactionThis compoundPh₃P=CH₂, THF7-Methylene-6,8-diphenyltridecane

Rearrangement Reactions Involving the Ketone Moiety (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable rearrangement reaction of ketones, which converts them into esters using peroxyacids. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org

In this compound, the two groups attached to the carbonyl are a 1-phenylhexyl group (at C6) and a 1-phenylpentyl group (at C8). Both are secondary alkyl groups. In such cases where the migratory aptitude is similar, a mixture of ester products can be expected. However, subtle electronic or steric differences might favor the migration of one group over the other. Given the similar nature of the two secondary alkyl groups, predicting a single major product is challenging without experimental data. The reaction of sterically hindered ketones can sometimes be sluggish or require more forcing conditions. cdnsciencepub.comkirj.ee

Reaction Reactant Reagents Potential Products
Baeyer-Villiger OxidationThis compoundm-CPBA, CH₂Cl₂Phenylmethyl hexanoate (B1226103) derivative and Phenylmethyl pentanoate derivative

Chemical Transformations of the Aromatic Phenyl Moieties

The two phenyl rings in this compound are amenable to a range of transformations typical of aromatic compounds, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The alkyl chains attached to the phenyl rings in this compound are activating, electron-donating groups. wikipedia.org As such, they will direct incoming electrophiles to the ortho and para positions of the phenyl rings. masterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Due to steric hindrance from the long alkyl chains and the main tridecane (B166401) backbone, the para position is likely to be the major site of substitution. A mixture of mono-substituted products on either phenyl ring, as well as di-substituted products, would be possible depending on the reaction conditions and stoichiometry of the electrophile.

Reaction Type Reactant Reagents Expected Major Product(s)
NitrationThis compoundHNO₃, H₂SO₄para-Nitro substituted derivatives
BrominationThis compoundBr₂, FeBr₃para-Bromo substituted derivatives
Friedel-Crafts AcylationThis compoundCH₃COCl, AlCl₃para-Acetyl substituted derivatives

Functionalization via Directed Metalation and Cross-Coupling Methodologies

Modern synthetic methods offer powerful tools for the selective functionalization of aromatic rings.

Directed ortho-Metalation (DoM) allows for the deprotonation of the ortho position of an aromatic ring through the use of a directing metalation group (DMG) and a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The phenyl rings in this compound lack a strong conventional DMG (like an amide or methoxy (B1213986) group). organic-chemistry.org Therefore, direct ortho-lithiation would be challenging and likely unselective, potentially leading to a complex mixture of products from metalation at various positions, including the benzylic positions. uwindsor.ca

Cross-Coupling Reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are palladium-catalyzed methods for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnih.gov To utilize these reactions, one of the phenyl rings would first need to be converted into a suitable coupling partner, typically an aryl halide or triflate. This could be achieved through electrophilic halogenation, as described in section 3.2.1. Once formed, the aryl halide derivative of this compound could be coupled with a variety of partners, such as boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net

Methodology Starting Material Reaction Sequence Potential Final Product
Suzuki Couplingpara-Bromo-6,8-diphenyltridecan-7-one1. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃para-(Biphenyl)-substituted derivative
Heck Couplingpara-Bromo-6,8-diphenyltridecan-7-one1. Styrene (B11656), Pd(OAc)₂, P(o-tol)₃, Et₃Npara-(Stilbene)-substituted derivative
Buchwald-Hartwig Aminationpara-Bromo-6,8-diphenyltridecan-7-one1. Aniline, Pd₂(dba)₃, BINAP, NaOt-Bupara-(Diphenylamino)-substituted derivative

Reactions Pertaining to the Aliphatic Tridecane Chain

The aliphatic chains of this compound, while generally less reactive than the carbonyl group or the aromatic rings, can undergo specific transformations, particularly those involving C-H bond activation.

The selective functionalization of long aliphatic chains is a significant challenge in organic synthesis due to the presence of numerous, chemically similar C-H bonds. technion.ac.il However, modern synthetic methods offer potential pathways to modify the tridecane chain of this compound.

One theoretical approach involves directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond. While the ketone functionality in this compound is not a classical directing group for remote C-H bonds, transformations at the α- and β-positions relative to the carbonyl are well-established. For instance, the formation of kinetic or thermodynamic enolates can facilitate α-alkylation or halogenation. masterorganicchemistry.com The less sterically hindered protons on the C6 and C8 carbons would be preferentially abstracted under kinetic control using a bulky base like lithium diisopropylamide (LDA), while thermodynamic conditions with a smaller, stronger base would favor the more substituted enolate. masterorganicchemistry.com

Oxidation reactions represent another avenue for functionalizing the aliphatic chain. While strong oxidizing agents would likely lead to non-selective degradation, more controlled oxidations are conceivable. For example, bimetallic catalyst systems, such as Cu-Pd, have been shown to catalyze the successive dehydrogenation of long alkyl chains in aliphatic ketones, leading to the formation of polyenones. rsc.org Applying such a system to this compound could theoretically introduce unsaturation into the tridecane chains.

The table below summarizes potential selective functionalization and oxidation reactions of the aliphatic chain, extrapolated from general principles of ketone reactivity.

Reaction TypeReagents and ConditionsPotential Product(s)Notes
α-Alkylation1. LDA, THF, -78 °C; 2. Alkyl halideAlkylation at C6 and/or C8Kinetic control favors the less substituted positions. masterorganicchemistry.com
α-Halogenation1. NaH, THF; 2. NBS or NCSHalogenation at C6 and/or C8Thermodynamic control may lead to mixtures.
DehydrogenationCu-Pd bimetallic catalyst, heatIntroduction of C=C bonds in the aliphatic chainsMay lead to a mixture of enones and dienones. rsc.org

Radical reactions offer a powerful tool for the functionalization of unactivated C-H bonds in aliphatic chains. chemrxiv.org These reactions are typically initiated by the generation of a highly reactive radical species that can abstract a hydrogen atom from the alkane chain.

In the context of this compound, a radical initiator could generate a carbon-centered radical at various positions along the tridecane chain. The selectivity of this hydrogen abstraction would depend on the stability of the resulting radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. Given the structure of the tridecane chains, all non-benzylic C-H bonds are secondary.

Once formed, the carbon-centered radical can undergo various transformations. For example, in the presence of a suitable trapping agent, a new functional group can be introduced. Radical-mediated acylation approaches have been developed for the synthesis of ketones, demonstrating the utility of radical chemistry in modifying carbonyl-containing compounds. acs.orgacs.org While these methods are typically used for synthesis, the principles can be applied to functionalization.

The following table outlines hypothetical radical-mediated transformations of the aliphatic chain of this compound.

Reaction TypeInitiator/ReagentsPotential OutcomeKey Considerations
Radical HalogenationN-Bromosuccinimide (NBS), lightBromination at various positions on the tridecane chainSelectivity may be low, leading to a mixture of products.
Radical AdditionRadical initiator, alkeneFormation of a new C-C bond on the tridecane chainThe position of addition would be influenced by radical stability.
Intramolecular CyclizationRadical initiatorPotential for cyclization if a suitable radical acceptor is presentUnlikely without prior functionalization of the chain.

Selective Functionalization and Oxidation Reactions

Stability and Degradation Pathways of this compound under Varying Conditions

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of acids or bases. Ketones are generally more stable than aldehydes but can undergo degradation through several pathways. quora.com

Under thermal stress, the long aliphatic chains of this compound could undergo cleavage, a process known as cracking, although this typically requires high temperatures. technion.ac.il The presence of the phenyl groups might influence the degradation, potentially favoring cleavage at the benzylic positions due to the relative stability of the resulting benzylic radicals.

Photochemical degradation is another important consideration. Ketones can absorb UV light, leading to the formation of an excited state. This excited state can then undergo Norrish-type reactions. chemrxiv.org For a large, acyclic ketone like this compound, a Norrish Type II reaction would be plausible, involving intramolecular hydrogen abstraction from the γ-carbon of the aliphatic chain by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. This would result in the formation of a smaller ketone and an alkene.

The table below summarizes the potential degradation pathways for this compound under different conditions.

ConditionPotential Degradation PathwayMajor ProductsNotes
High TemperatureThermal crackingMixture of smaller alkanes and alkenesBenzylic positions may be more susceptible to cleavage.
UV IrradiationNorrish Type II reactionSmaller ketone and an alkeneInvolves intramolecular hydrogen abstraction. chemrxiv.org
Strong AcidAcid-catalyzed cleavage or rearrangementVarious degradation productsProtonation of the carbonyl group initiates the process.
Strong BaseBase-catalyzed condensation or cleavageComplex mixture of productsEnolate formation is the key initial step. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 6,8 Diphenyltridecan 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. upi.edu The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity between neighboring nuclei.

For 6,8-Diphenyltridecan-7-one, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the aliphatic chain protons. Protons closer to the electron-withdrawing carbonyl group and the phenyl rings are expected to resonate at a higher chemical shift (downfield). chemistrysteps.com Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons. libretexts.org

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6, H-83.50 - 3.60Multiplet-
Phenyl-H7.20 - 7.40Multiplet-
H-5, H-9 (CH₂)1.60 - 1.75Multiplet-
H-4, H-10 (CH₂)1.20 - 1.40Multiplet-
H-3, H-11 (CH₂)1.20 - 1.40Multiplet-
H-2, H-12 (CH₂)1.20 - 1.40Multiplet-
H-1, H-13 (CH₃)0.85 - 0.95Triplet~ 7.0

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7 (C=O)210.0 - 212.0
C-ipso (Phenyl)140.0 - 142.0
C-ortho/meta/para (Phenyl)127.0 - 130.0
C-6, C-855.0 - 60.0
C-5, C-935.0 - 40.0
C-4, C-1028.0 - 32.0
C-3, C-1122.0 - 25.0
C-2, C-1222.0 - 25.0
C-1, C-1313.5 - 14.5

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

Two-dimensional NMR experiments provide further clarity on the molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, we would expect to see cross-peaks connecting the protons along the aliphatic chains, for example, between H-1 and H-2, H-2 and H-3, and so on. This would confirm the sequence of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This would allow for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal between δ 3.50-3.60 ppm would correlate with the carbon signal between δ 55.0-60.0 ppm, confirming the assignment of C-6 and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is crucial for establishing the connectivity of the entire molecule. Key expected correlations for this compound would include:

Correlations from the protons on C-6 and C-8 to the carbonyl carbon (C-7), confirming the position of the ketone.

Correlations from the protons on C-6 and C-8 to the ipso-carbons of the phenyl rings, linking the phenyl groups to the aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the preferred conformation of the molecule. For this compound, NOESY could reveal spatial proximities between the protons of the phenyl rings and the protons on the aliphatic chain, offering insights into the rotational conformation around the C6-C7 and C7-C8 bonds.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. bioanalysis-zone.com For this compound, with the molecular formula C₂₅H₃₄O, the theoretical exact mass can be calculated.

Predicted HRMS Data

Ion Calculated Exact Mass (m/z)
[M+H]⁺351.2682
[M+Na]⁺373.2502

The observation of ions corresponding to these exact masses in an HRMS experiment would confirm the molecular formula of the compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Information via Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. wikipedia.org The fragmentation pattern provides valuable information about the structure of the original molecule. nationalmaglab.org For this compound, the most likely fragmentation pathways would involve cleavage adjacent to the carbonyl group (α-cleavage).

Predicted MS/MS Fragmentation

A primary fragmentation would be the cleavage of the C-C bonds alpha to the carbonyl group. This would lead to the formation of characteristic acylium ions.

Cleavage at C6-C7 bond: This would result in a fragment containing one phenyl group and the C1-C6 alkyl chain, and another fragment containing the rest of the molecule.

Cleavage at C7-C8 bond: This would result in a fragment containing the other phenyl group and the C8-C13 alkyl chain.

The observation of these specific fragment ions in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. dokumen.pubelsevier.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles (absorption for IR and scattering for Raman), making them complementary. americanpharmaceuticalreview.com

Predicted IR and Raman Data

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Expected Intensity
C=O Stretch (Ketone)~1715~1715Strong in IR, Weaker in Raman
C-H Stretch (Aromatic)3000 - 31003000 - 3100Medium in IR, Strong in Raman
C-H Stretch (Aliphatic)2850 - 30002850 - 3000Strong in IR and Raman
C=C Stretch (Aromatic)~1600, ~1450~1600, ~1450Medium in IR, Strong in Raman
C-H Bend (Aliphatic)~1465, ~1375~1465, ~1375Medium in IR and Raman

The most prominent feature in the IR spectrum would be a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. researchgate.net The Raman spectrum would be expected to show strong signals for the aromatic C=C and C-H stretching vibrations due to the high polarizability of the phenyl rings. up.ac.za

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. For a molecule like this compound, obtaining single crystals suitable for X-ray diffraction would yield a wealth of structural information, confirming the connectivity and revealing the preferred conformation of the molecule in the solid state.

The process would involve the slow crystallization of a purified sample of this compound from a suitable solvent system. A single crystal of appropriate size and quality would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the positions of the atoms are determined.

Furthermore, if a single enantiomer of this compound is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to their chirality. The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correct absolute stereochemistry.

A hypothetical crystallographic data table for this compound is presented below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Chemical formula C25H34O
Formula weight 350.54 g/mol
Crystal system Monoclinic
Space group P2₁
a, b, c (Å) 10.25, 12.89, 15.43
α, β, γ (°) 90, 105.2, 90
Volume (ų) 1978.5
Z 4
Density (calculated) 1.178 g/cm³
Absorption coefficient (μ) 0.54 mm⁻¹
Temperature 100 K
Wavelength (λ) 1.54178 Å (Cu Kα)

Chiroptical Spectroscopy for Absolute Configuration of Enantiopure Forms

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For enantiopure samples of this compound, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration in solution.

The chirality of this compound arises from the stereocenter at the C7 position. The two enantiomers, (R)-6,8-Diphenyltridecan-7-one and (S)-6,8-Diphenyltridecan-7-one, will exhibit mirror-image ECD and ORD spectra. The carbonyl group (C=O) at the 7-position is a key chromophore whose electronic transitions are perturbed by the chiral environment.

The ECD spectrum would be expected to show a Cotton effect for the n → π* transition of the carbonyl group, typically observed in the 280-320 nm region. The sign of this Cotton effect (positive or negative) can be correlated to the absolute configuration of the C7 stereocenter using established empirical rules, such as the Octant Rule for ketones.

Computational quantum chemical calculations are often employed to predict the ECD spectrum for a given enantiomer (e.g., the R-enantiomer). Comparison of the experimentally measured spectrum with the computationally predicted spectrum provides a robust assignment of the absolute configuration.

A hypothetical chiroptical data table for the enantiomers of this compound is presented below.

Table 2: Hypothetical Chiroptical Data for this compound in Methanol (B129727)

Enantiomer Technique Transition Wavelength (nm) Molar Ellipticity (Δε) / Specific Rotation [α]
(R)-6,8-Diphenyltridecan-7-one ECD n → π* 295 +2.5
(S)-6,8-Diphenyltridecan-7-one ECD n → π* 295 -2.5
(R)-6,8-Diphenyltridecan-7-one ORD - 589 (D-line) +45.2°

Theoretical and Computational Studies of 6,8 Diphenyltridecan 7 One

Investigation of Conformational Landscapes and Energy Minima

Due to the free rotation around its numerous single bonds, 6,8-diphenyltridecan-7-one can exist in a vast number of conformations. Mapping the potential energy surface to identify stable conformers (local minima) and the transition states that connect them is a crucial step in understanding its behavior.

A systematic conformational search would typically involve:

Rotating key dihedral angles (e.g., those of the alkyl chains and the phenyl groups relative to the ketone).

Performing a low-level geometry optimization (e.g., with a molecular mechanics force field) for each starting geometry.

Re-optimizing the resulting unique conformers at a higher level of theory (e.g., DFT).

Illustrative Conformational Energy Profile

This table illustrates a hypothetical relative energy ranking of different conformers of this compound. The dihedral angles define the orientation of the phenyl groups relative to the carbonyl plane.

Conformer IDDihedral Angle 1 (C-C-C-Ph)Dihedral Angle 2 (C-C-C-Ph)Relative Energy (kcal/mol)
A45°-45°0.00
B90°-45°1.25
C45°90°1.30
D180°-45°2.78

Computational Elucidation of Proposed Reaction Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. researchgate.net For this compound, several reactions could be studied:

Nucleophilic Addition to the Carbonyl: The addition of nucleophiles (e.g., Grignard reagents, organolithium compounds) to the ketone is a fundamental reaction. Calculations can model the trajectory of the incoming nucleophile, determine the structure of the transition state, and predict the stereochemical outcome (e.g., Felkin-Anh vs. Cram selectivity), which would be influenced by the bulky phenyl substituents.

Enolate Formation and Subsequent Reactions: The acidity of the α-protons (at C6 and C8) can be calculated. The mechanism of enolate formation and its subsequent reaction in aldol (B89426) or Claisen-type condensations could be modeled to understand regioselectivity and stereoselectivity.

Reduction of the Ketone: The mechanism of reduction to the corresponding alcohol using reagents like NaBH₄ or LiAlH₄ can be elucidated. Computational studies on similar diaryl ketones have explored how enzyme active sites or catalysts orient the substrate to achieve high stereoselectivity. rsc.orgjiangnan.edu.cn

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and structural elucidation of compounds.

NMR Chemical Shifts: After geometry optimization, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR shielding tensors, which are then converted to chemical shifts. This allows for the assignment of ¹H and ¹³C signals in the experimental spectrum. Methodologies have been developed to accurately predict ¹³C chemical shifts for ketones by correlating them with geometric and energetic parameters. capes.gov.br

IR Frequencies: Calculation of the vibrational frequencies (and their intensities) provides a theoretical IR spectrum. The characteristic C=O stretching frequency for the ketone group would be a prominent feature. While models can predict the presence of functional groups like ketones from IR spectra with high accuracy, distinguishing between different types of carbonyl compounds can be challenging. openreview.netchemrxiv.org

Illustrative Predicted Spectroscopic Data

The following tables show hypothetical predicted NMR and IR data for this compound. This data is for illustrative purposes and intended to show the type of output generated by computational software.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O210.5
α-Carbons55.2
Phenyl C-1140.1
Phenyl C-2,6128.9
Phenyl C-3,5128.5
Phenyl C-4127.8

Table 2: Hypothetical Predicted Key IR Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3065Medium
Aliphatic C-H Stretch2920, 2850Strong
Carbonyl (C=O) Stretch1715Very Strong
Aromatic C=C Bending1600, 1495Medium-Strong

Derivatization and Analog Synthesis of 6,8 Diphenyltridecan 7 One

Chemical Modifications of the Ketone Functionality

The carbonyl group of the ketone is a primary site for chemical modification, allowing for its transformation into a variety of other functional groups.

Reduction to Alcohols: The reduction of the ketone at position 7 would yield the corresponding secondary alcohol, 6,8-diphenyltridecan-7-ol. This transformation can be achieved using a range of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild method for reducing ketones to alcohols. acs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they require anhydrous conditions. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to different diastereomers of the alcohol.

Formation of Imines, Oximes, and Ketals:

Imines: The reaction of 6,8-diphenyltridecan-7-one with a primary amine in the presence of an acid catalyst or under conditions that facilitate the removal of water leads to the formation of an imine. masterorganicchemistry.comnih.gov This condensation reaction is reversible. masterorganicchemistry.comnih.gov A variety of primary amines can be used, allowing for the introduction of diverse substituents at the nitrogen atom. The use of heterogeneous catalysts like Amberlyst® 15 can promote imine formation under solvent-free conditions. peerj.com

Oximes: Condensation of this compound with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt yields the corresponding oxime. researchgate.netnih.gov The reaction is typically carried out in the presence of a base to neutralize the acid salt and can be facilitated by various catalysts. researchgate.netresearchgate.net Oximes are crystalline solids and are useful intermediates in organic synthesis. nih.gov

Ketals: The ketone functionality can be protected by converting it into a ketal. This is achieved by reacting this compound with two equivalents of an alcohol in the presence of an acid catalyst. youtube.comlibguides.com The removal of water drives the reaction towards ketal formation. youtube.com This reversible reaction is crucial for protecting the ketone group during reactions targeting other parts of the molecule. masterorganicchemistry.com

Modification Reagents and Conditions Product
ReductionSodium borohydride (NaBH₄) in methanol6,8-Diphenyltridecan-7-ol
Imine FormationPrimary amine (R-NH₂), acid catalystN-substituted 6,8-diphenyltridecan-7-imine
Oxime FormationHydroxylamine hydrochloride (NH₂OH·HCl), baseThis compound oxime
Ketal FormationAlcohol (R-OH, 2 equiv.), acid catalyst7,7-Dialkoxy-6,8-diphenyltridecane

Regioselective Functionalization of the Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing alkyl substituent will influence the position of the incoming group.

Halogenation, Nitration, Sulfonation, and Alkylation:

Halogenation: The regioselective halogenation of the phenyl rings can be achieved using various methods. Palladium-catalyzed methods using N-halosuccinimides (NCS, NBS, NIS) offer a mild and selective approach for the chlorination, bromination, and iodination of arenes. organic-chemistry.org The use of hexafluoroisopropanol as a solvent can also promote mild and regioselective halogenation. organic-chemistry.org The position of halogenation (ortho, meta, or para to the alkyl substituent) is influenced by the catalyst and reaction conditions. youtube.com

Nitration: The introduction of a nitro group onto the phenyl rings can be accomplished through treatment with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. google.com The regioselectivity of nitration can be controlled by the reaction conditions, such as temperature and the specific nitrating agent used. google.comscirp.org For diphenyl compounds, nitration can be directed to the para position. google.com

Sulfonation: Aromatic sulfonation involves the treatment of the compound with sulfuric acid or other sulfonating agents like sulfur trioxide. wikipedia.orgscirp.org This reaction is reversible and can be used to introduce a sulfonic acid group, which can act as a directing group for subsequent substitutions. wikipedia.org Regioselective sulfonation of biaryl compounds can be achieved under controlled conditions. mit.edu

Alkylation (Friedel-Crafts): Friedel-Crafts alkylation allows for the introduction of an additional alkyl group onto the phenyl rings using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com A related reaction, Friedel-Crafts acylation, introduces an acyl group and can be a more controlled method to avoid polyalkylation. organic-chemistry.org

Functionalization Typical Reagents Expected Product Feature
HalogenationN-Halosuccinimide, Pd catalystHalogenated phenyl ring(s)
NitrationNitric acid, Sulfuric acidNitrated phenyl ring(s)
SulfonationSulfuric acid, Sulfur trioxideSulfonated phenyl ring(s)
AlkylationAlkyl halide, AlCl₃Alkylated phenyl ring(s)

Chain Elongation and Diversification of the Aliphatic Tridecane (B166401) Moiety

The tridecane chain provides a lipophilic character to the molecule and can be modified to alter its physical and chemical properties.

Methods for the elongation of long-chain fatty acids exist and can be conceptually applied to the aliphatic tails of this compound. thesgc.org For instance, the terminal methyl groups of the tridecane chain could potentially be functionalized and then subjected to chain elongation protocols. This could involve, for example, terminal halogenation followed by coupling reactions to introduce longer alkyl chains. The conversion of cyclic ketones to long-chain ω-substituted fatty acids and esters has also been demonstrated, suggesting that the core structure could be a starting point for generating derivatives with functionalized aliphatic chains. thieme-connect.com

Synthesis of Stereoisomeric and Diastereomeric Analogues to Probe Structure-Reactivity Relationships

The carbon atoms at positions 6 and 8 of this compound are chiral centers. Therefore, the molecule can exist as different stereoisomers. The synthesis of specific stereoisomers and diastereomers is crucial for understanding how the three-dimensional arrangement of the atoms influences the molecule's reactivity and properties.

Potential Applications in Non Biological/non Medical Fields of 6,8 Diphenyltridecan 7 One

Role as a Synthetic Building Block in Complex Organic Molecule Construction

The structure of 6,8-Diphenyltridecan-7-one makes it a potentially valuable synthetic building block, or an intermediate, in the construction of more complex organic molecules. Diaryl ketones, in general, are recognized as versatile precursors in organic synthesis. mdpi.com The presence of the ketone functional group allows for a variety of chemical transformations. For instance, the carbonyl group can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or participate in condensation reactions.

The long aliphatic chains and the phenyl groups also provide opportunities for further functionalization. The phenyl rings can be subjected to electrophilic aromatic substitution to introduce a wide range of functional groups, thereby altering the electronic properties and steric bulk of the molecule. The aliphatic chains could be modified through free-radical reactions, although with less selectivity.

While there is a lack of specific published research detailing the use of this compound as a synthetic building block, its potential is underscored by the broad utility of diaryl ketones in the synthesis of complex chemical structures and photosensitizers. mdpi.com

Exploration as a Precursor for Specialized Materials (e.g., polymer monomers, supramolecular components)

The incorporation of ketone functionalities into polymer backbones is a known strategy for creating specialized materials with tailored properties. For example, poly(aryl-ether-ketone) (PAEK) materials are a class of high-performance thermoplastics known for their excellent mechanical strength and chemical resistance. nih.gov The ketone groups in PAEKs contribute to the rigidity and polarity of the polymer chains, influencing properties such as the glass transition temperature and melting point. nih.gov While this compound is not a typical monomer for PAEK synthesis, its diaryl ketone core is a fundamental component of this class of materials.

Furthermore, ketones integrated into polymer chains, such as in keto-functionalized polyethylenes, can act as reactive sites for cross-linking. mdpi.com This allows for the transformation of thermoplastic materials into thermosets with enhanced mechanical properties and solvent resistance. mdpi.com The cross-linking can be achieved through reactions like imine formation with diamines, a process that can also be reversible, enabling the recycling of the material. mdpi.com Given the structure of this compound, it could hypothetically be modified to act as a cross-linking agent or be incorporated into a polymer backbone to introduce specific properties.

Table 1: Comparison of Properties of Polymers with and without Ketone Functionalities (Illustrative)

PropertyPolyethylene (PE)Keto-functionalized PEPoly(aryl-ether-ketone) (PAEK)
Monomer Unit EthyleneEthylene, Carbon MonoxideDi-phenoxide, Di-halobenzophenone
Key Functional Group AlkaneAlkane, KetoneAlkane, Ether, Ketone
Cross-linking Potential Low (requires radical initiation)High (via ketone reactions)Can be cross-linked
Recyclability Thermoplastic, recyclableCan be reversibly cross-linkedThermoplastic, recyclable
Typical Applications Packaging, containersRecyclable thermosets, adhesivesAerospace, medical implants

This table is for illustrative purposes and shows general properties of classes of polymers.

Utility as a Ligand in Coordination Chemistry (upon appropriate modification)

For this compound to be an effective ligand in coordination chemistry, it would likely require modification. The introduction of other donor atoms (e.g., nitrogen, phosphorus, or additional oxygen-containing groups) elsewhere in the molecule would create a chelating ligand, which would bind more strongly and specifically to a metal ion. For instance, research has shown that ferrocene-containing ketones can form stable complexes with trinuclear copper and silver pyrazolates. cas.cz

The long aliphatic chains could also play a role in the properties of any resulting metal complex, for example, by influencing its solubility in nonpolar solvents or by promoting self-assembly of the complex in the solid state or in solution. There is currently no specific research on the use of this compound or its derivatives as ligands in coordination chemistry.

Table 2: Potential Metal Ions for Coordination with Ketone-based Ligands

Metal IonTypical Coordination GeometriesPotential Applications of Complexes
Copper(I)Linear, Trigonal planar, TetrahedralCatalysis, Luminescent materials
Silver(I)Linear, Trigonal planar, TetrahedralAntimicrobial agents, Catalysis
Palladium(II)Square planarCatalysis (e.g., cross-coupling reactions)
Platinum(II)Square planarCatalysis, Anticancer agents
Rhodium(III)OctahedralCatalysis (e.g., hydrogenation)
Cobalt(II)Tetrahedral, OctahedralCatalysis, Magnetic materials

This table provides examples of metal ions that are known to coordinate with various organic ligands and is for illustrative purposes.

Application as a Model Compound for Studies in Molecular Recognition, Self-Assembly, or Chirality Transfer

The structure of this compound, with its combination of aromatic and long aliphatic components, makes it an interesting candidate for studies in supramolecular chemistry.

Self-Assembly: Molecules with long aliphatic chains are known to self-assemble on surfaces or in solution to form ordered structures. The interplay between the van der Waals interactions of the alkyl chains, potential π-stacking of the phenyl rings, and dipole-dipole interactions of the ketone group could lead to the formation of interesting supramolecular architectures, such as monolayers, micelles, or liquid crystals.

Chirality Transfer: If this compound were synthesized in an enantiomerically pure form (i.e., with a specific three-dimensional arrangement at the chiral centers at positions 6 and 8), it could be used to study the transfer of chirality. This is a process where the chirality of a molecule influences the chirality of a resulting product or a supramolecular assembly. The transfer of chirality from a chiral ligand to a metal center is a fundamental concept in asymmetric catalysis.

Currently, there is a lack of published research investigating this compound as a model compound for these specific areas of study.

Future Research Directions and Academic Perspectives on 6,8 Diphenyltridecan 7 One

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of chiral ketones, particularly those with multiple stereocenters like 6,8-Diphenyltridecan-7-one, remains a significant challenge. Future research will undoubtedly focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy. chiralpedia.com

Current strategies for asymmetric ketone synthesis often rely on transition-metal catalysis or organocatalysis. researchgate.netrsc.org For a molecule like this compound, prospective research could explore nickel-catalyzed reductive acyl cross-coupling reactions, which have shown promise for creating acyclic α,α-disubstituted ketones with high enantioselectivity. acs.org Another promising avenue is the organocatalytic asymmetric synthesis of β,β-diaryl ketones, which could be adapted to introduce the two phenyl groups with stereocontrol. rsc.orgrsc.org

Future synthetic strategies would aim to minimize protecting groups and purification steps, moving towards one-pot tandem reactions. rsc.org The development of catalytic systems that can control the formation of the two stereocenters adjacent to the carbonyl group in a single, efficient step would be a primary objective.

Potential Synthetic Approach Catalyst/Reagent Type Key Advantages Illustrative Precursors
Asymmetric Reductive Acyl Cross-CouplingNi(II)/Bis(oxazoline) catalystHigh enantioselectivity, mild conditions acs.orgAn appropriate acid chloride and a racemic secondary benzyl (B1604629) chloride
Organocatalytic 1,6-Conjugate AdditionChiral Phosphoric AcidMetal-free, high enantioselectivity rsc.orgrsc.orgA suitable β-keto acid and a para-quinone methide precursor
Asymmetric HydrogenationChiral Metal Complex (e.g., Mn-based)Direct reduction of a prochiral precursorA corresponding diaryl-substituted α,β-unsaturated ketone

This table illustrates potential synthetic strategies for this compound based on current research trends in asymmetric ketone synthesis.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique steric and electronic environment of this compound, with its bulky phenyl and alkyl substituents, could lead to the discovery of novel reactivity patterns. Research in this area would focus on exploring transformations that are either unprecedented or exhibit unusual selectivity due to the compound's structure.

For instance, the carbonyl group could be a handle for various transformations, such as asymmetric reductions to the corresponding alcohol, which could serve as a precursor for other chiral molecules. researchgate.net Furthermore, the α-protons could be subject to enolate chemistry, and the steric hindrance around these positions might allow for highly diastereoselective alkylation or other functionalization reactions.

Future investigations could also explore the photochemistry and electrochemistry of this compound. Asymmetric electrochemical methods are an emerging field, and this compound could be a substrate for developing new electrocatalytic transformations, such as asymmetric cross-dehydrogenative couplings. beilstein-journals.orgnih.gov

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of this compound makes it an excellent candidate for dynamic stereochemical studies using advanced spectroscopic techniques. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy could be employed to study the rotational barriers around the various single bonds and to understand the conformational preferences of the molecule in solution. acs.org

Furthermore, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be invaluable. mdpi.com Time-resolved photoelectron circular dichroism (TR-PECD) is a powerful technique for studying the ultrafast relaxation dynamics of photoexcited chiral molecules and could provide deep insights into the behavior of this compound upon interaction with light. acs.orgaps.org These studies, in conjunction with computational modeling, can create a detailed picture of the molecule's three-dimensional structure and dynamics. mdpi.com

Spectroscopic Technique Information Gained Potential Research Focus
Dynamic NMR (DNMR)Conformational dynamics, rotational barriers acs.orgQuantifying the energy barriers to rotation around the C-C bonds adjacent to the carbonyl.
Time-Resolved PECDUltrafast relaxation dynamics of excited states acs.orgaps.orgInvestigating the influence of chirality on the photophysical properties.
Vibrational Circular Dichroism (VCD)Absolute configuration and solution-phase conformationDetermining the absolute stereochemistry of synthetic products and studying intermolecular interactions.

This table outlines the application of advanced spectroscopic techniques for the dynamic study of this compound.

Integration with Automated Synthesis and Flow Chemistry Methodologies for Scalable Research

To accelerate the exploration of this compound and its derivatives, the integration of automated synthesis and flow chemistry presents a significant opportunity. syrris.com Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. nih.govmdpi.comrsc.org

An automated flow platform could be developed for the synthesis and screening of a library of derivatives of this compound. syrris.comchatterjeelab.co.uk This would enable the rapid optimization of reaction conditions and the exploration of a wider chemical space. Such a platform could also be integrated with in-line analytical techniques for real-time monitoring and data collection, facilitating a more efficient research workflow. The development of stereoselective synthesis in continuous flow reactors is a burgeoning field, and this compound could serve as a model system for advancing these technologies. nih.gov

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry is a powerful tool for the de novo design of molecules with specific properties. udel.eduresearchgate.netpnnl.govcaltech.edu In the context of this compound, density functional theory (DFT) and other computational methods can be used to design derivatives with tailored reactivity. rsc.org

For example, by systematically modifying the substituents on the phenyl rings or altering the length of the alkyl chains, it would be possible to computationally screen for derivatives with enhanced catalytic activity if used as a chiral ligand or with specific electronic properties for applications in materials science. Computational studies could predict the impact of these structural changes on the molecule's conformational preferences, spectroscopic signatures, and reaction energetics. researchgate.net This in-silico approach can guide synthetic efforts, prioritizing the synthesis of the most promising candidates and thereby saving significant time and resources. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.